Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside
Brand Name:
Vulcanchem
CAS No.:
13007-37-9
VCID:
VC20984848
InChI:
InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12-/m1/s1
SMILES:
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC
Molecular Formula:
C12H18O8
Molecular Weight:
290.27 g/mol
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside
CAS No.: 13007-37-9
Cat. No.: VC20984848
Molecular Formula: C12H18O8
Molecular Weight: 290.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13007-37-9 |
|---|---|
| Molecular Formula | C12H18O8 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | [(3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxyoxan-3-yl] acetate |
| Standard InChI | InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12-/m1/s1 |
| Standard InChI Key | YBESHGJFPWHRBW-WRWGMCAJSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC |
| SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC |
| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator